molecular formula C6H8N2O2 B6166592 3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 5626-62-0

3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B6166592
CAS No.: 5626-62-0
M. Wt: 140.14 g/mol
InChI Key: WBKAUNHCLBEXAX-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound containing two nitrogen atoms and a dione functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,8-Diazabicyclo[3.2.1]octane-2,4-dione can be synthesized through the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine with acetylenes and electron-deficient olefins . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acrylates, acrylic acids, and other electron-deficient olefins. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, which can be further functionalized for use in different applications .

Scientific Research Applications

3,8-Diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its ability to participate in cycloaddition and substitution reactions, leading to the formation of various biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diazabicyclo[3.2.1]octane-2,4-dione is unique due to its specific bicyclic structure and the presence of two nitrogen atoms and a dione functional group. This combination of features provides distinct reactivity and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(7-3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKAUNHCLBEXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)C1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-62-0
Record name 3,8-diazabicyclo[3.2.1]octane-2,4-dione
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